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  • Product: Benzoic acid, 2-hydroxy-, disodium salt
  • CAS: 13639-21-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Mechanistic Utility of Disodium Salicylate (Benzoic acid, 2-hydroxy-, disodium salt)

Executive Summary Disodium salicylate (IUPAC: Disodium 2-oxidobenzoate), characterized by the molecular formula C₇H₄Na₂O₃, represents the fully deprotonated, dibasic salt of salicylic acid ()[1]. While the pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disodium salicylate (IUPAC: Disodium 2-oxidobenzoate), characterized by the molecular formula C₇H₄Na₂O₃, represents the fully deprotonated, dibasic salt of salicylic acid ()[1]. While the pharmaceutical industry predominantly utilizes monosodium salicylate or acetylsalicylic acid (aspirin) as active pharmaceutical ingredients (APIs), the disodium variant is a critical, highly reactive intermediate in industrial organic synthesis—most notably in the Kolbe-Schmitt carboxylation ()[2].

Understanding the thermodynamics of disodium salicylate is essential for optimizing reaction yields, designing self-validating extraction protocols, and exploring novel buffering applications in topical drug formulations.

Physicochemical Profiling

The physical and chemical properties of disodium salicylate dictate its behavior in both organic synthesis and aqueous formulation. Below is a summary of its core quantitative data ([1]; [3]):

PropertyValueCausality / Scientific Significance
Molecular Formula C₇H₄Na₂O₃Dibasic salt; both the carboxyl and phenolic OH groups are deprotonated.
Molecular Weight 182.08 g/mol Standardized mass required for precise stoichiometric calculations in synthesis.
CAS Registry Number 13639-21-9Unique identifier for regulatory tracking and procurement ()[4].
Topological Polar Surface Area 63.2 ŲIndicates extreme polarity, driving its high aqueous solubility and phase-partitioning behavior.
Hydrogen Bond Acceptors 3Facilitates the formation of strong hydration shells in aqueous media.
Hydrogen Bond Donors 0The absence of protons on the functional groups prevents self-association and hydrogen bonding.

Mechanistic Role in the Kolbe-Schmitt Reaction

The industrial synthesis of salicylic acid relies heavily on the Kolbe-Schmitt reaction, where sodium phenoxide is treated with carbon dioxide under high pressure and temperature. Historically, the reaction was modeled as a single-step carboxylation yielding monosodium salicylate. However, advanced suspension-based reaction analyses have elucidated a complex, two-step thermodynamic equilibrium ([5]; [2]).

In the initial phase, the electrophilic attack of CO₂ on the phenoxide ring yields disodium salicylate and free phenol. This occurs because the highly acidic proton of the newly formed salicylic acid is immediately abstracted by unreacted sodium phenoxide ()[6].

Reaction Step 1: 2 PhONa + CO₂ ⇌ C₇H₄Na₂O₃ (Disodium Salicylate) + PhOH

If the generated phenol is not actively managed, the reaction stalls at the disodium salt, capping the theoretical yield of the monosodium product at exactly 50%[6]. To drive the reaction forward to monosodium salicylate, excess phenol must be introduced to shift the equilibrium, reacting with the disodium salt to form two equivalents of the monosodium product[2][5].

Pathway PhONa Sodium Phenoxide (PhONa) Complex PhONa-CO2 Complex (Intermediate) PhONa->Complex + CO2 CO2 Carbon Dioxide (30 bar) CO2->Complex DiSod Disodium Salicylate (C7H4Na2O3) + Phenol Complex->DiSod Carboxylation (Step 1) MonoSod Monosodium Salicylate (Target API Precursor) DiSod->MonoSod + Phenol (Step 2 Equilibrium)

Caption: Two-step Kolbe-Schmitt mechanism highlighting disodium salicylate as a critical intermediate.

Experimental Workflows & Self-Validating Protocols

To study or isolate disodium salicylate, researchers must employ a suspension-based Kolbe-Schmitt methodology rather than the traditional gas-solid phase reaction. The following protocols ensure a self-validating system where phase separation inherently confirms the chemical conversion ()[5].

Protocol 1: Suspension-Based Synthesis and Isolation
  • Slurry Preparation : Suspend 0.1 mol of anhydrous sodium phenoxide in 100 mL of toluene.

    • Causality: Toluene acts as an inert, non-polar heat-transfer medium. Unlike gas-solid reactions that suffer from severe caking and poor thermal distribution, the toluene suspension ensures uniform CO₂ diffusion and precise temperature control[5].

  • Pressurization and Heating : Transfer the slurry to a high-pressure Parr reactor. Purge with N₂ (3x) to remove atmospheric moisture, then pressurize with CO₂ to 30 bar. Heat the system to 225 °C under constant agitation (1000 rpm).

    • Causality: A pressure of 30 bar maximizes dissolved CO₂ in the toluene phase. The elevated temperature of 225 °C provides the activation energy necessary to favor ortho-carboxylation (salicylate) while thermodynamically bypassing the para-hydroxybenzoate kinetic trap[5].

  • Equilibrium Arrest : To isolate the disodium salt specifically, the reaction is quenched after 2 hours without the addition of excess phenol.

    • Causality: By withholding excess phenol, the Step 2 equilibrium (Disodium + Phenol → 2 Monosodium) is starved, trapping the product predominantly as the disodium salt[2].

  • Phase Separation (Self-Validating Step) : Cool the reactor to 25 °C and slowly vent the CO₂. Add 50 mL of deionized water to the toluene suspension and transfer to a separatory funnel.

    • Causality: Disodium salicylate is extremely polar (TPSA = 63.2 Ų) and partitions entirely into the aqueous phase. Unreacted phenol and toluene remain in the organic phase. The clear phase boundary self-validates the isolation of the highly water-soluble disodium salt[1].

Protocol 2: HPLC and ¹H-NMR Characterization
  • Sample Preparation : Lyophilize the aqueous phase to obtain crude disodium salicylate powder. Re-dissolve 10 mg in 1 mL of mobile phase (0.1% formic acid in 50:50 Water:Acetonitrile).

  • HPLC Analysis : Inject 10 µL onto a C18 reverse-phase column.

    • Causality: The acidic mobile phase (formic acid) protonates the disodium salt in situ back to salicylic acid. This standardization allows for reliable UV quantification at 234 nm and 303 nm against a known salicylic acid reference standard, bypassing the complex hydration dynamics of the disodium salt in solution ()[7].

Workflow S1 1. Slurry Preparation (PhONa in Toluene) S2 2. High-Pressure Carboxylation (225 °C, 30 bar CO2) S1->S2 Heat & Pressurize S3 3. Aqueous Extraction (Phase Separation) S2->S3 Quench & Extract S4 4. HPLC/NMR Validation (Quantification) S3->S4 Isolate Aqueous Phase

Caption: Self-validating experimental workflow for synthesizing and isolating disodium salicylate.

Applications in Drug Development & Formulation

Beyond its role as an intermediate, disodium salicylate is investigated in specialized pharmaceutical formulations. Because it lacks the acidic proton of monosodium salicylate, it yields a highly alkaline aqueous solution. This property is occasionally leveraged in the formulation of effervescent tablets or as a buffering agent in topical keratolytic formulations where a specific, elevated pH is required to modulate the permeation kinetics of co-administered APIs ()[8][9].

Furthermore, the complete deprotonation of the phenolic hydroxyl group significantly alters its chelation properties, making it a subject of interest for novel metal-ion complexation studies in advanced drug delivery systems.

References

  • PubChem, National Institutes of Health. "Benzoic acid, 2-hydroxy-, sodium salt (1:2) - CID 160978". URL:[Link]

  • US Environmental Protection Agency (EPA). "Benzoic acid, 2-hydroxy-, sodium salt (1:2) - Substance Details". URL:[Link]

  • MDPI. "Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene". URL: [Link]

  • National Center for Biotechnology Information (PMC). "Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas-Solid and Novel Suspension-Based Kolbe-Schmitt Reactions". URL: [Link]

  • Vedantu. "Salicylic Acid: Structure, Properties & Key Uses Explained". URL:[Link]

  • Google Patents. "Process for preparing salicylic acid by solvent method (CN1119314C)".

Sources

Exploratory

Aqueous Phase Behavior and Solubility Dynamics of Benzoic Acid, 2-Hydroxy-, Disodium Salt

A Technical Whitepaper for Chemical Researchers and Drug Development Professionals Executive Summary Understanding the aqueous solubility of pharmaceutical intermediates is a cornerstone of robust drug development and ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Executive Summary

Understanding the aqueous solubility of pharmaceutical intermediates is a cornerstone of robust drug development and chemical manufacturing. While the mono-sodium salt of 2-hydroxybenzoic acid (salicylic acid) is widely documented, its doubly deprotonated counterpart—benzoic acid, 2-hydroxy-, disodium salt (disodium salicylate) —presents unique physicochemical challenges.

As a Senior Application Scientist, I frequently observe that standard solubility metrics fail when applied to dianionic species without strict environmental controls. This whitepaper deconstructs the thermodynamic drivers, pH-dependent speciation, and self-validating experimental methodologies required to accurately isolate and quantify the aqueous solubility of disodium salicylate.

Physicochemical Foundations & Speciation Thermodynamics

To understand the solubility of disodium salicylate, we must first examine the ionization mechanics of its parent compound, salicylic acid. Salicylic acid is a diprotic molecule with two vastly different acid dissociation constants[1]:

  • pKa₁ ≈ 2.97 : Deprotonation of the carboxylic acid group.

  • pKa₂ ≈ 13.82 : Deprotonation of the phenolic hydroxyl group.

Because of the extreme basicity of the phenolate anion (conjugate base of the phenolic OH), the disodium salt cannot exist in neutral water. When disodium salicylate is introduced into a neutral aqueous environment, it acts as a strong base, immediately abstracting a proton from water to form monosodium salicylate and hydroxide ions[2].

The Causality of Extreme Solubility

The transition from a neutral molecule to a dianion fundamentally alters the hydration shell.

  • Neutral Salicylic Acid : Exhibits strong intramolecular hydrogen bonding between the phenolic -OH and the carbonyl oxygen, which shields the molecule from water, resulting in poor aqueous solubility (2.48 g/L at 25 °C)[3].

  • Monosodium Salicylate : The disruption of the neutral state and the introduction of an ion-dipole interaction with water drastically increases solubility to approximately 1250 g/L[4].

  • Disodium Salicylate : The presence of two localized negative charges (carboxylate and phenolate) creates a massive, highly coordinated hydration sphere. This makes the disodium salt exceptionally soluble, forming a viscous brine rather than a standard solution, provided the pH is maintained above 14.0 to prevent spontaneous hydrolysis.

Speciation SA Salicylic Acid (Neutral) MSA Monosodium Salicylate (Monoanion) SA->MSA pH > 3.0 (+ NaOH) DSA Disodium Salicylate (Dianion) MSA->DSA pH > 13.8 (+ NaOH) DSA->MSA pH < 13.8 (+ H2O Hydrolysis)

Figure 1: pH-dependent speciation pathway of salicylic acid in aqueous media.

Industrial Relevance: The Kolbe-Schmitt and Saponification Pathways

Disodium salicylate is rarely the final active pharmaceutical ingredient (API), but it is a critical transient intermediate in two major synthetic pathways:

  • The Kolbe-Schmitt Reaction : During the industrial synthesis of salicylic acid, sodium phenoxide is treated with carbon dioxide. This reaction requires high pressure (approx. 100 atm) to achieve a 90% yield. If the pressure is insufficient, the reaction stalls at a 50% yield because the system disproportionates, forming equivalent amounts of disodium salicylate and phenol[4].

  • Saponification of Methyl Salicylate : When methyl salicylate (oil of wintergreen) is hydrolyzed using excess sodium hydroxide, the initial intermediate formed is disodium salicylate[5]. To isolate the final product, the highly soluble dianion must be treated with a strong acid (e.g., sulfuric acid) to force the precipitation of the neutral salicylic acid[5].

Quantitative Solubility Data

The following table summarizes the comparative solubility of the three species. Note that the solubility of the disodium salt is an extrapolated limit due to its tendency to form a highly concentrated, syrupy phase at extreme pH levels.

Chemical SpeciesMolecular FormulaDominant pH RangeAqueous Solubility (25 °C)
Salicylic Acid (Neutral)C₇H₆O₃< 2.972.48 g/L
Monosodium Salicylate C₇H₅NaO₃4.0 – 12.0~1250 g/L
Disodium Salicylate C₇H₄Na₂O₃> 14.0>1500 g/L*

*Requires a highly alkaline solvent (e.g., >1M NaOH) to prevent the phenolate ion from hydrolyzing back into the monoanion.

Self-Validating Experimental Protocol: High-pH Solubility Determination

To accurately measure the solubility of disodium salicylate, researchers must prevent the spontaneous hydrolysis of the phenolate group. The following step-by-step methodology incorporates a self-validating feedback loop to ensure thermodynamic equilibrium is achieved without chemical degradation.

Step-by-Step Methodology
  • Solvent Preparation : Prepare a 1.0 M NaOH aqueous solution to serve as the solvent. This ensures the baseline pH is >14.0, suppressing the protonation of the phenolate group.

  • Initial pH Validation : Record the exact pH of the solvent using a high-alkalinity calibrated pH probe.

  • Saturation : In a temperature-controlled vessel (25.0 ± 0.1 °C), incrementally add solid disodium salicylate to 50 mL of the solvent until a visible solid phase persists, indicating saturation.

  • Isothermal Equilibration : Seal the vessel and place it in an isothermal shaker at 25 °C for 48 hours to ensure complete thermodynamic equilibrium.

  • Post-Equilibration pH Check (Self-Validation Step) : Measure the pH of the slurry. Causality Check: If the pH has dropped below 13.8, the buffering capacity of the solvent was exceeded, meaning partial hydrolysis to monosodium salicylate occurred. If this happens, the experiment is invalid and must be restarted with a higher molarity NaOH solvent.

  • Phase Separation : Extract an aliquot of the suspension and filter it through a 0.22 µm PTFE syringe filter (pre-warmed to 25 °C to prevent premature precipitation).

  • Dilution and Quantification : Immediately dilute the filtrate by a factor of 1:10,000 into a highly alkaline mobile phase. Quantify the concentration using HPLC-UV at 296 nm against a standard calibration curve.

Workflow Step1 1. Prepare 1M NaOH (pH > 14.0) Step2 2. Add Excess Disodium Salicylate Solid Step1->Step2 Step3 3. Isothermal Shaking (25°C, 48h) Step2->Step3 Step4 4. 0.22 µm PTFE Filtration Step3->Step4 Step5 5. Pre/Post pH Check (Self-Validation) Step4->Step5 Step6 6. HPLC-UV Analysis (Quantification) Step5->Step6

Figure 2: Self-validating protocol for determining dianion solubility at high pH.

Conclusion

The aqueous solubility of benzoic acid, 2-hydroxy-, disodium salt is not a static physical property but a dynamic, pH-dependent state. Because its pKa₂ is exceptionally high (13.82), the dianion acts as a strong base, making its true solubility measurable only under extreme alkaline conditions. By employing self-validating protocols that monitor pH shifts during equilibration, researchers can accurately map the phase boundaries of this critical synthetic intermediate, ensuring higher yields in downstream pharmaceutical manufacturing.

References

  • Salicylic Acid | HOC6H4COOH | CID 338 - PubChem - NIH, nih.gov,
  • Salicylic Acid: Structure, Properties & Key Uses Explained - Vedantu, vedantu.com,
  • Why does salicylic acid dissolve when sodium hydroxide is added to it with w
  • SALICYLIC ACID - Ataman Kimya,
  • Salicylic acid - Wikipedia, wikipedia.org,
  • Salicylic Acid: Properties, Production, Uses And Deriv

Sources

Foundational

Thermodynamic Stability of Benzoic Acid, 2-Hydroxy-, Disodium Salt: A Technical Whitepaper

Executive Summary Benzoic acid, 2-hydroxy-, disodium salt (commonly referred to as disodium salicylate) is a critical intermediate and thermodynamic boundary product in the industrial synthesis of phenolic acids. While m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoic acid, 2-hydroxy-, disodium salt (commonly referred to as disodium salicylate) is a critical intermediate and thermodynamic boundary product in the industrial synthesis of phenolic acids. While monosodium salicylate is the primary target in pharmaceutical manufacturing for analgesics and anti-inflammatories, understanding the thermodynamic stability and thermal degradation pathways of its disodium counterpart is essential for optimizing reaction yields, controlling side-product formation, and ensuring the stability of high-temperature formulations.

This whitepaper provides an in-depth analysis of the thermodynamic equilibrium, thermal decomposition profiles, and self-validating analytical protocols required to characterize disodium salicylate.

Molecular & Physicochemical Profile

Disodium salicylate is the doubly deprotonated salt of salicylic acid, where both the carboxylic acid and the phenolic hydroxyl groups are neutralized by sodium cations[1]. Because the phenolic proton of salicylic acid has a high pKa (~13.7), the disodium salt is highly basic and typically forms either in highly alkaline aqueous environments or through high-temperature solid-state thermal rearrangements[2].

Table 1: Computed Physicochemical Properties
PropertyValueSource / Significance
IUPAC Name Disodium 2-oxidobenzoateStandardized nomenclature[1]
CAS Number 13639-21-9Chemical registry[1]
Molecular Formula C₇H₄Na₂O₃Dianionic salt[1]
Molecular Weight 182.08 g/mol [1]
Topological Polar Surface Area 63.2 ŲIndicates high polarity and hydration potential[1]
Hydrogen Bond Acceptors 3Drives the formation of stable hydrates (e.g., sesquihydrate)[1]

Thermodynamic Stability & The Kolbe-Schmitt Equilibrium

The formation and stability of disodium salicylate are inextricably linked to the thermodynamics of the Kolbe-Schmitt carboxylation reaction. During the synthesis of salicylic acid, sodium phenoxide is reacted with carbon dioxide. The desired kinetic and thermodynamic product at standard operating temperatures (150 °C) is monosodium salicylate[2].

However, as thermal energy increases, the system encounters a critical thermodynamic threshold. At temperatures approaching 240 °C, monosodium salicylate exhibits a strong propensity to undergo thermal decomposition[2]. By 301 °C (574 K), complete heterolysis occurs, driven by the migration of the metal cation. Two molecules of monosodium salicylate react to yield equimolar amounts of disodium salicylate , free phenol, and carbon dioxide[3].

Causality in Process Chemistry

To prevent the thermodynamic degradation of the monosodium salt into the disodium salt, industrial processes intentionally introduce excess phenol into the reactor[2]. Why? According to Le Chatelier’s principle, saturating the environment with phenol shifts the reversible equilibrium back to the left. This suppresses the heterolysis of the anionic form, limits the undesired consumption of sodium phenoxide, and kinetically traps the monosodium salicylate, preventing its conversion into disodium salicylate[2].

Mechanism PhONa Sodium Phenoxide (Reactant) MonoNa Monosodium Salicylate (Target Product) PhONa->MonoNa + CO2 (150°C, 30 bar) CO2 CO2 Gas MonoNa->CO2 Decarboxylation DiNa Disodium Salicylate (Degradation Product) MonoNa->DiNa Thermal Shift (>240°C) Phenol Phenol (Byproduct) MonoNa->Phenol Heterolysis DiNa->MonoNa + Phenol (Equilibrium Control)

Thermodynamic equilibrium of disodium salicylate formation during the Kolbe-Schmitt reaction.

Table 2: Thermal Decomposition Milestones
Temperature ThresholdThermodynamic EventMechanism
150 °C Optimal StabilityMonosodium salicylate remains thermodynamically stable[2].
~240 °C Onset of DegradationEquilibrium shifts; carboxylate and phenolate salts begin exchanging cations[2].
301 °C (574 K) Complete HeterolysisMonosodium salt yields disodium salicylate, phenol, and CO₂[3].

Self-Validating Thermogravimetric Protocol (TGA/DTA)

To accurately map the thermodynamic stability and hydration states of disodium salicylate (such as disodium salicylate sesquihydrate), researchers must employ a coupled Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) workflow[4].

The following protocol is designed as a self-validating system , ensuring that mass loss events are chemically verified rather than assumed.

Step-by-Step Methodology
  • Sample Preparation & Crucible Selection:

    • Action: Weigh exactly 200 mg of the salicylate sample into a Platinum (Pt) crucible[4].

    • Causality: Platinum is chosen over standard alumina crucibles because molten sodium salts at temperatures exceeding 300 °C are highly corrosive and can react with ceramic crucibles, creating artifactual exotherms that skew thermodynamic data.

  • Atmosphere Control (Purge Phase):

    • Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Causality: An inert N₂ atmosphere prevents the oxidative degradation of the aromatic ring, ensuring that any recorded mass loss is strictly due to intrinsic thermal heterolysis and decarboxylation[5].

  • Thermal Ramping:

    • Action: Apply a strict heating rate of 5 °C/min from ambient temperature up to 500 °C, utilizing α-Al₂O₃ as the DTA reference material[4].

    • Causality: A slow, 5 °C/min ramp rate guarantees thermal equilibrium throughout the 200 mg sample bed. Faster rates cause "thermal lag," artificially pushing the apparent onset of decomposition to higher temperatures and invalidating the thermodynamic calculations.

  • Validation via Off-Gas FTIR (Self-Validation Step):

    • Action: Route the TGA exhaust through a heated transfer line into an FTIR spectrometer.

    • Causality: TGA only measures mass loss. By coupling FTIR, the system chemically validates the event. For example, a mass drop at 100 °C validated by an O-H stretch confirms the dehydration of disodium salicylate sesquihydrate[4], whereas a mass drop at 301 °C validated by a C=O stretch and aromatic C-H bends confirms the release of CO₂ and phenol during disodium salt formation[3].

Protocol Step1 1. Sample Prep 200 mg, Pt Crucible Step2 2. Atmosphere N2 Purge (50 mL/min) Step1->Step2 Step3 3. Thermal Ramp 5°C/min to 500°C Step2->Step3 Step4 4. Validation Off-gas FTIR (CO2/Phenol) Step3->Step4

Self-validating TGA/DTA experimental workflow for analyzing salicylate thermal decomposition.

Hydration Thermodynamics & Aqueous Behavior

In ambient and aqueous environments, disodium salicylate frequently crystallizes as a sesquihydrate [4]. The thermodynamic stability of this hydrate plays a crucial role in formulation science, as the bound water directly impacts the compound's solubility, dissolution rate, and powder rheology.

During thermal analysis, the decomposition of disodium salicylate sesquihydrate acts as a precursor event to the main structural degradation. The liberation of the water of hydration occurs endothermically before the salt reaches its critical heterolysis threshold[4]. Understanding this distinct dehydration phase is vital for drug development professionals ensuring the long-term shelf stability of salicylate-based active pharmaceutical ingredients (APIs), as premature dehydration can trigger crystal lattice collapse and alter the bioavailability of the drug.

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Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Benzoic Acid, 2-Hydroxy-, Disodium Salt

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solid-state structure is paramount. The crystal structure of an active pharmaceutical ingredient (API) dir...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solid-state structure is paramount. The crystal structure of an active pharmaceutical ingredient (API) directly influences critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. This guide provides a detailed technical framework for the crystal structure analysis of Benzoic acid, 2-hydroxy-, disodium salt, also known as disodium salicylate.

Introduction to Disodium Salicylate and the Imperative of Crystal Structure Analysis

Disodium salicylate is a salt of salicylic acid, a widely recognized non-steroidal anti-inflammatory drug (NSAID).[1] The introduction of two sodium ions in place of the acidic protons on the carboxylic acid and hydroxyl groups is expected to significantly alter its solid-state properties compared to its monosodium counterpart or the parent acid. Understanding the precise three-dimensional arrangement of salicylate anions and sodium cations, along with any associated solvent molecules (hydrates), is crucial for:

  • Polymorph Screening: Identifying different crystalline forms with distinct properties.

  • Salt Form Selection: Justifying the choice of the disodium salt in drug development.

  • Intellectual Property: Establishing novel forms of matter.

  • Formulation Development: Designing stable and effective drug products.

This guide will walk through the necessary steps from synthesis and crystal growth to advanced structural analysis, providing both theoretical grounding and practical protocols.

Synthesis and Single Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the material and, most critically, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful structure solution.

Synthesis of Disodium Salicylate

Disodium salicylate can be synthesized through a straightforward acid-base neutralization reaction.

Protocol for Synthesis:

  • Dissolution: Dissolve a known quantity of salicylic acid (C₇H₆O₃) in a suitable solvent, such as ethanol or a water/ethanol mixture.

  • Stoichiometric Addition of Base: Slowly add two molar equivalents of a sodium base, such as sodium hydroxide (NaOH) or sodium ethoxide (NaOEt), to the salicylic acid solution while stirring. The use of an ethanolic solution of sodium ethoxide can be advantageous to avoid the introduction of water, which might lead to the formation of hydrates.

  • Precipitation: The disodium salt will precipitate out of the solution. The reaction can be gently warmed to ensure completion.

  • Isolation and Purification: The resulting precipitate should be collected by vacuum filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

The purity of the resulting bulk powder should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and elemental analysis before proceeding to crystallization.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension with well-defined faces and no visible cracks—is often the most challenging step. Several methods can be employed, and success often requires screening various solvents and conditions.

Common Crystallization Techniques:

TechniqueDescriptionKey Parameters to Optimize
Slow Evaporation The powdered compound is dissolved in a solvent to near-saturation and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.Solvent choice, temperature, rate of evaporation (controlled by vial opening).
Slow Cooling The compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. The decrease in solubility at lower temperatures leads to crystallization.Solvent choice, initial and final temperatures, cooling rate.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small, open container. This container is then placed in a larger, sealed vessel containing a "poor" solvent (the precipitant) in which the compound is insoluble but the "good" solvent is miscible. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Good solvent/poor solvent pair, temperature, concentration.
Gel Crystallization A method used for growing crystals of compounds that are sparingly soluble or tend to precipitate rapidly. The reaction or crystallization occurs within a gel matrix, which slows down diffusion and can lead to the growth of larger, more perfect crystals.[2]Gel type (e.g., silica gel), concentration of reactants, pH.

Causality in Experimental Choices: The choice of solvent is critical. For ionic compounds like disodium salicylate, polar solvents such as water, methanol, ethanol, or mixtures thereof are good starting points. The goal is to find a solvent or solvent system in which the compound has moderate solubility and a steep solubility curve with respect to temperature or solvent composition.

Elucidation of the Crystal Structure by Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[3]

The SC-XRD Workflow

The process can be broken down into several key stages, from data collection to the final refined structure.

sc_xrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection X-ray Source data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & CIF Generation structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental and Computational Protocol

1. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures, e.g., 100 K) to prevent ice formation.

2. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

  • The diffractometer rotates the crystal through a series of orientations while it is irradiated with X-rays.

  • The diffracted X-rays produce a pattern of spots (reflections) whose positions and intensities are recorded by the detector.

3. Data Reduction and Integration:

  • The raw diffraction images are processed to integrate the intensities of each reflection and to correct for experimental factors (e.g., Lorentz and polarization effects).

  • This step yields a list of reflections with their Miller indices (h,k,l) and intensities (I) and standard uncertainties (σ(I)).

4. Space Group Determination:

  • The symmetry of the diffraction pattern and the systematic absences of certain reflections are analyzed to determine the crystal system and the space group of the crystal.

5. Structure Solution:

  • The goal is to find the initial positions of the atoms in the unit cell. This is the "phase problem" of crystallography.

  • For small molecules, this is typically achieved using direct methods or Patterson methods, which are implemented in software like SHELXT.

6. Structure Refinement:

  • The initial atomic positions are refined using a least-squares algorithm (e.g., in SHELXL). This process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.

  • Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.

7. Validation and CIF Generation:

  • The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service. This checks for geometric reasonableness, missed symmetry, and other potential issues.

  • The final result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.

Bulk Material Characterization with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk powder to ensure phase purity and consistency between the single crystal and the bulk material.

The Role of PXRD
  • Phase Identification: The PXRD pattern serves as a "fingerprint" of the crystalline phase.

  • Purity Assessment: It can detect the presence of other crystalline phases (polymorphs, impurities, or different hydrate states).

  • Comparison: The experimental PXRD pattern of the bulk material can be compared to the pattern calculated from the single-crystal structure to confirm that the single crystal is representative of the bulk.

PXRD Protocol
  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

  • Data Collection: The sample is placed in a powder diffractometer. The instrument measures the intensity of diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the peaks are characteristic of the crystal structure.

pxrd_analysis cluster_pxrd_exp PXRD Experiment cluster_pxrd_comp Comparative Analysis sample_prep Prepare Powder Sample pxrd_collect Collect Diffractogram sample_prep->pxrd_collect comparison Compare Experimental & Theoretical Patterns pxrd_collect->comparison sc_structure Solved Single-Crystal Structure (CIF) calc_pattern Calculate Theoretical Powder Pattern sc_structure->calc_pattern calc_pattern->comparison phase_confirm Phase Confirmed comparison->phase_confirm Match?

Caption: PXRD for Phase Confirmation of Bulk Material.

Interpreting the Crystal Structure of Disodium Salicylate

Once the structure is solved, the next step is a detailed analysis of its geometric and intermolecular features. This analysis provides insights into the forces holding the crystal together and, by extension, its physical properties.

Key Structural Features to Analyze:

  • Coordination Environment of Na⁺ Ions: How many oxygen atoms from the carboxylate and phenoxide groups coordinate to each sodium ion? What is the coordination geometry (e.g., octahedral, tetrahedral)? Are water molecules involved in the coordination sphere?

  • Salicylate Anion Conformation: Is the salicylate anion planar? What are the key bond lengths and angles? The C-O bond lengths of the carboxylate group can indicate the degree of charge delocalization.

  • Hydrogen Bonding: If the structure is a hydrate, there will be a network of hydrogen bonds involving the water molecules. These interactions are crucial for the stability of the hydrate.

  • Intermolecular Interactions: Beyond ionic and hydrogen bonds, look for other interactions such as π-π stacking between the aromatic rings of the salicylate anions. These interactions can significantly influence the packing and stability of the crystal.

Hypothetical Crystallographic Data Summary Table:

ParameterExpected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a (Å), b (Å), c (Å), α (°), β (°), γ (°)
Volume (V) ų
Z (Formula units/cell) Integer value (e.g., 2, 4)
Calculated Density g/cm³
R-factor (R1) Typically < 5% for a good structure
Goodness-of-Fit (GooF) Close to 1.0

Data Reporting and Deposition: Ensuring Scientific Integrity

A cornerstone of crystallographic research is the public deposition of structural data. This ensures transparency, allows for verification by other researchers, and contributes to the global body of scientific knowledge.

  • Publication: When publishing the results, the crystallographic data should be summarized in a table, and the structure should be illustrated with a thermal ellipsoid plot (e.g., from ORTEP or Mercury).

  • Deposition: The final CIF file must be deposited with a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures. Upon deposition, a unique CCDC number is assigned, which should be included in the publication, allowing readers to freely access the data.

Conclusion

The crystal structure analysis of Benzoic acid, 2-hydroxy-, disodium salt is a multi-step process that requires careful execution of both experimental and computational techniques. While a published structure is not currently available, this guide provides a comprehensive roadmap for any researcher aiming to determine it. By following these protocols, from meticulous synthesis and crystallization to rigorous diffraction analysis and data deposition, one can obtain a complete and validated crystal structure. This information is invaluable, providing the fundamental knowledge required to understand and control the solid-state properties of this important pharmaceutical salt, ultimately accelerating drug development and ensuring product quality.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure. Retrieved from [Link]

  • Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 68-78.
  • Gehrke, R., & Vana, M. (2017). Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H₂O)₂]. Crystals, 7(12), 377. [Link]

  • Wikipedia. (n.d.). Sodium salicylate. Retrieved from [Link]

  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Sodium Salicylate used for? Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Diffraction patterns for sodium salicylate crystal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Benzoic acid, 2-hydroxy-, disodium salt

Application Note: Synthesis, Isolation, and Validation of Benzoic Acid, 2-hydroxy-, Disodium Salt Introduction & Mechanistic Causality Benzoic acid, 2-hydroxy-, disodium salt—commonly referred to as disodium salicylate—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Isolation, and Validation of Benzoic Acid, 2-hydroxy-, Disodium Salt

Introduction & Mechanistic Causality

Benzoic acid, 2-hydroxy-, disodium salt—commonly referred to as disodium salicylate—is a highly alkaline organic salt utilized as a critical intermediate in pharmaceutical synthesis and industrial carboxylation processes. Synthesizing the pure disodium salt presents a unique thermodynamic challenge due to the vast difference in the acidity of its two functional groups.

Salicylic acid possesses a highly acidic carboxylic proton ( pKa1​=2.97 ) and a weakly acidic phenolic proton ( pKa2​=13.4 )[1][2]. While the first equivalent of a base easily yields monosodium salicylate, removing the second proton requires a highly alkaline environment ( pH>14 ) and a stoichiometric excess of a strong base like sodium hydroxide (NaOH)[2]. Failure to maintain these conditions results in the rapid hydrolysis of the phenoxide ion back to the monosodium salt.

Furthermore, disodium salicylate acts as a transient, highly reactive intermediate in the industrial Kolbe-Schmitt reaction. Under thermal stress (150–225 °C), monosodium salicylate disproportionates into disodium salicylate and free phenol[3][4]. Understanding these mechanistic pathways is crucial for researchers aiming to isolate the pure disodium salt without atmospheric degradation.

Quantitative Physicochemical Data

To ensure accurate stoichiometric calculations and safe handling, the fundamental physicochemical properties of the target compound are summarized below.

ParameterValue
IUPAC Name Sodium 2-oxidobenzoate
Common Synonyms Disodium salicylate; Salicylic acid, disodium salt
CAS Registry Number 13639-21-9[5]
Molecular Formula C7​H4​Na2​O3​ [5]
Molecular Weight 182.08 g/mol [5]
Salicylic Acid pKa1​ (-COOH) 2.97[1]
Salicylic Acid pKa2​ (-OH) 13.4[2]
Required Synthesis Stoichiometry (SA:NaOH) 1.00 : 2.05

Reaction Pathways

Mechanism SA Salicylic Acid (pKa1=2.97, pKa2=13.4) NaOH1 + 1 eq NaOH (Deprotonates COOH) SA->NaOH1 Mono Monosodium Salicylate (pH ~ 5.0) NaOH1->Mono NaOH2 + 1 eq NaOH (Deprotonates Phenol) Mono->NaOH2 Di Disodium Salicylate (pH > 13.0) NaOH2->Di

Chemical pathway for the stepwise deprotonation of salicylic acid to disodium salicylate.

Experimental Methodologies

Protocol A: Direct Acid-Base Neutralization (High-Purity Isolation)

Objective: Synthesize and isolate solid disodium salicylate directly from salicylic acid. Causality & Rationale: Using exactly 2.05 molar equivalents of NaOH ensures complete deprotonation of the weakly acidic phenolic -OH without leaving excessive unreacted base that would contaminate the final crystal lattice. Water must be degassed to prevent atmospheric CO2​ from neutralizing the strongly basic phenoxide ion.

  • Reagent Preparation : Suspend 13.8 g (0.10 mol) of high-purity salicylic acid in 50 mL of chilled, degassed deionized water.

  • Alkaline Addition : Dissolve 8.2 g (0.205 mol) of NaOH pellets in 20 mL of degassed water. Slowly add this alkaline solution dropwise to the salicylic acid suspension under continuous magnetic stirring. The suspension will transition into a clear solution as the highly soluble disodium salt forms.

  • Vacuum Concentration : Transfer the clear solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 60 °C. Critical Insight: Do not evaporate in open air. The phenoxide ion is highly nucleophilic; exposure to air will cause it to react with atmospheric CO2​ , reverting the product to monosodium salicylate and sodium carbonate.

  • Crystallization & Drying : Once a thick paste forms, chill the flask to 4 °C to induce crystallization. Filter rapidly under a nitrogen blanket. Dry the highly hygroscopic crystals in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours.

Protocol B: Base-Catalyzed Saponification of Methyl Salicylate

Objective: Generate disodium salicylate via the irreversible alkaline hydrolysis of wintergreen oil[6][7]. Causality & Rationale: Saponification of the ester requires one equivalent of base to cleave the methoxy group, while the deprotonation of the resulting phenolic -OH requires a second equivalent[6]. Heat is applied to overcome the activation energy of the ester cleavage[7].

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 4.0 g (0.10 mol) of NaOH in 20 mL of water[7].

  • Reagent Addition : Add 7.6 g (0.05 mol) of methyl salicylate. A white precipitate of the intermediate sodium salt will initially form[7].

  • Reflux : Attach a water-cooled reflux condenser and heat the mixture to boiling for 15–20 minutes. The solid will dissolve completely as the ester hydrolyzes into disodium salicylate and methanol[7].

  • Isolation : To isolate the solid disodium salt, the methanol and water must be stripped under vacuum, followed by the rigorous drying protocol described in Protocol A.

Experimental Workflow

Workflow Step1 1. Reagent Preparation Weigh Salicylic Acid (1.0 eq) Prepare NaOH (2.05 eq) in H2O Step2 2. Neutralization Slowly add NaOH to SA suspension Stir until complete dissolution Step1->Step2 Step3 3. Solvent Evaporation Evaporate under reduced pressure at 60°C to prevent hydrolysis Step2->Step3 Step4 4. Crystallization Cool to 0-5°C Filter the precipitate under N2 Step3->Step4 Step5 5. Drying & Storage Vacuum desiccator over P2O5 Store in airtight container Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of disodium salicylate.

Self-Validating Quality Control System

To ensure the integrity of the synthesized disodium salicylate and confirm that the protocol was executed successfully, the workflow incorporates a self-validating feedback loop:

  • Alkalinity Verification : Dissolve 100 mg of the final dried product in 10 mL of deionized water. The pH must register >11.0 . A pH between 5.0 and 6.0 strictly indicates a failure to deprotonate the phenolic group, meaning the product is merely monosodium salicylate[2].

  • Spectroscopic Validation (ATR-FTIR) : Analyze the crystal via Fourier-Transform Infrared Spectroscopy. The successful formation of the disodium salt is confirmed by the complete absence of the broad -OH stretch (3200–3300 cm⁻¹) and the carboxylic acid C=O stretch (~1650 cm⁻¹). These are replaced by strong asymmetric and symmetric carboxylate stretching bands (1550–1610 cm⁻¹ and 1300–1420 cm⁻¹).

  • Environmental Stability Test : Expose a small 50 mg aliquot of the product to ambient air for 24 hours. If it rapidly absorbs moisture (deliquesces) and its subsequent aqueous pH drops, it confirms the presence of the highly basic phenoxide ion reacting with atmospheric CO2​ . This validates the disodium nature of the original batch and reinforces the strict requirement for airtight storage.

References

  • Ataman Kimya. SALICYLIC ACID.
  • LookChem. disodium salicylate.
  • Scribd. Aspirin & Salicylic Acid: Ester Hydrolysis and Preparation of An Organic Salt.
  • National Center for Biotechnology Information (PMC). Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions.
  • Testbook. Salicylic acid: Meaning, structure, properties, effects, uses.
  • Chegg. Solved Experiment 8: Synthesis of Salicylic Acid (from Oil of Wintergreen).
  • National Center for Biotechnology Information (PMC). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in Benzoic acid, 2-hydroxy-, disodium salt synthesis

Welcome to the Technical Support Center for the synthesis and optimization of Benzoic acid, 2-hydroxy-, disodium salt (commonly known as Disodium Salicylate). As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Benzoic acid, 2-hydroxy-, disodium salt (commonly known as Disodium Salicylate).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing the disodium salt of salicylic acid presents unique thermodynamic and environmental challenges compared to its monosodium counterpart. This guide will decode the chemical causality behind common failures, provide self-validating protocols, and offer actionable troubleshooting steps to ensure high-yield, high-purity recovery.

Diagnostic Overview: The Speciation Challenge

The fundamental challenge in optimizing disodium salicylate yield lies in the dual acidic protons of salicylic acid. While the carboxylic acid proton is easily removed, the phenolic hydroxyl group requires aggressive basic conditions.

According to established thermodynamic data, the first acid dissociation constant ( pKa1​ ) is approximately 2.98, while the second dissociation constant ( pKa2​ ) for the phenolic hydroxyl group is extremely high, typically reported between 13.4 and 13.6[1][2].

The Causality of Low Yields: If your reaction pH drops below 13.6, the equilibrium violently shifts backward, protonating the phenolate anion and reverting your product to monosodium salicylate[3]. Furthermore, the fully deprotonated phenolate is a strong base and highly nucleophilic; it will readily scavenge protons from atmospheric moisture or carbonic acid (formed by dissolved CO2​ ), leading to spontaneous degradation of the disodium salt during isolation.

Speciation SA Salicylic Acid (Fully Protonated) pH < 3 Mono Monosodium Salicylate (Carboxylate Deprotonated) pH 4 - 12 SA->Mono + 1 eq NaOH pKa1 ~2.98 Di Disodium Salicylate (Fully Deprotonated) pH > 13.6 Mono->Di + 1 eq NaOH pKa2 ~13.6

Caption: Speciation of salicylic acid as a function of pH and base equivalents.

Quantitative Data & Optimization Metrics

To achieve >95% yield of the disodium salt, strict stoichiometric and environmental controls are required. The table below summarizes the causality between reaction conditions and the resulting chemical species.

Reaction ParameterTarget ValueChemical Consequence / CausalityExpected Product
Base Equivalents 2.05 - 2.10 eqEnsures complete deprotonation of the phenolic OH without excessive residual base.Disodium Salicylate
Base Selection NaOH or NaOCH3​ Must use a base with a conjugate acid pKa>14 . Weaker bases (e.g., Na2​CO3​ , pKa≈10.3 ) cannot deprotonate the phenol.Monosodium Salicylate (if weak base used)
Atmosphere Inert ( N2​ or Ar )Prevents CO2​ ingress. CO2​ forms carbonic acid in water, which protonates the phenolate ( pKa 13.6 > pKa 6.3).Disodium Salicylate
Solvent System Degassed H2​O /EtOHDegassing removes dissolved oxygen, preventing oxidative degradation (browning) of the electron-rich phenolate ring.High-Purity Salt

Validated Experimental Protocol: Direct Acid-Base Synthesis

This protocol is designed as a self-validating system . Step 2 includes an in-process pH verification to ensure thermodynamic thresholds are met before proceeding to isolation.

Materials:

  • Salicylic Acid (High purity, >99%)

  • Sodium Hydroxide ( NaOH ), 1.0 M standardized aqueous solution

  • Degassed, deionized water (sparged with N2​ for 30 mins)

  • Schlenk line or continuous N2​ purge setup

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol (1.38 g) of salicylic acid in 15 mL of degassed, deionized water in a 2-neck round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Seal the flask and initiate a continuous, gentle nitrogen sweep to exclude atmospheric CO2​ .

  • Primary Neutralization: Slowly add 10.0 mL of 1.0 M NaOH (10.0 mmol) via syringe. The suspension will dissolve as it forms the highly soluble monosodium salicylate.

  • Secondary Deprotonation (Critical Step): Add an additional 10.5 mL of 1.0 M NaOH (10.5 mmol, slight excess).

  • In-Process Validation: Extract a 10 μL aliquot and test the pH. Self-Validation Check: The pH must read ≥13.8 . If it is lower, the phenolic OH is not fully deprotonated.

  • Isolation: Transfer the clear solution to a lyophilization flask under inert conditions. Freeze the solution rapidly using a dry ice/acetone bath.

  • Drying: Lyophilize (freeze-dry) the sample for 24-48 hours. Do not use heat evaporation , as the concentrated basic solution will rapidly oxidize the phenolate ring, turning the product dark brown.

  • Storage: Store the resulting white, hygroscopic powder in a vacuum desiccator or an argon-filled glovebox.

Troubleshooting Workflow

If your final product fails characterization (e.g., NMR shows protonation at the phenol site, or elemental analysis shows incorrect sodium ratios), follow this diagnostic tree:

Troubleshooting Start Issue: Low Yield or Reversion to Monosodium Salicylate CheckBase Did you use exactly >2.0 eq of strong base? Start->CheckBase BaseError Correction: Na2CO3 or <2.0 eq NaOH leaves the phenol protonated. CheckBase->BaseError No CheckAtm Was the reaction and drying strictly free of CO2? CheckBase->CheckAtm Yes BaseError->CheckAtm AtmError Correction: Ambient CO2 forms carbonic acid, neutralizing the phenolate. CheckAtm->AtmError No Success Optimal Disodium Salicylate Recovery CheckAtm->Success Yes AtmError->Success

Caption: Diagnostic workflow for resolving disodium salicylate synthesis failures.

Frequently Asked Questions (FAQs)

Q: Why did my reaction solution turn pink or brown during solvent removal? A: The fully deprotonated phenolate anion is highly electron-rich and susceptible to rapid oxidation by dissolved oxygen. If you used rotary evaporation with ambient air or failed to degas your solvents, the ring oxidizes into quinone-like byproducts. Always use degassed solvents and isolate via lyophilization.

Q: Can I synthesize disodium salicylate via the Kolbe-Schmitt reaction instead? A: Yes, but it is an intermediate, not the final product. In the Kolbe-Schmitt reaction, sodium phenoxide reacts with CO2​ under high pressure/temperature to initially form 2-disodium salicylate and free phenol. In a subsequent step, the disodium salt reacts with the free phenol to form monosodium salicylate[4]. Isolating the disodium salt from this industrial gas-solid matrix is highly complex compared to direct benchtop acid-base neutralization.

Q: I used exactly 2.0 equivalents of NaOH, but my yield of the disodium salt is only 85%. Why? A: Because the pKa2​ of salicylic acid (~13.6) is so close to the pKa of water (14.0), the equilibrium does not sit 100% to the right with exactly 2.0 equivalents. A slight excess (2.05 to 2.10 eq) is required to push the equilibrium fully toward the disodium species[2].

Q: How do I verify I have the disodium salt and not a mixture of monosodium and NaOH? A: Solid-state IR spectroscopy is highly effective. The monosodium salt will show a distinct, broad O-H stretching band around 3200cm−1 due to the intramolecular hydrogen bonding of the phenolic OH. In the pure disodium salt, this phenolic O-H stretch is completely absent.

References

  • Source: National Institutes of Health (NIH)
  • Formation of the carbocation intermediate in the salicylic acid adsorption on activated carbons at pH 2 Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed Central (PMC)

Sources

Optimization

Adjusting pH for Benzoic acid, 2-hydroxy-, disodium salt buffer stability

Welcome to the Technical Support Center for Benzoic acid, 2-hydroxy-, disodium salt (commonly referred to as disodium salicylate). As a Senior Application Scientist, I frequently encounter researchers struggling with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzoic acid, 2-hydroxy-, disodium salt (commonly referred to as disodium salicylate).

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of disodium salicylate in aqueous solutions. Unlike the more common monosodium salt, the disodium variant presents unique thermodynamic and kinetic challenges. This guide is designed to move beyond basic troubleshooting by explaining the underlying chemical causality of these issues, providing you with self-validating protocols to ensure absolute buffer stability in your assays.

Section 1: Core Principles of Disodium Salicylate Speciation

To troubleshoot disodium salicylate, we must first understand its speciation. Salicylic acid possesses two distinct acidic protons:

  • Carboxylic Acid Group: pKa1​≈2.97

  • Phenolic Hydroxyl Group: pKa2​≈13.6 ()[1].

Disodium salicylate is fully deprotonated at both sites. When you dissolve this salt in water (which typically has a pH of ~7.0), the highly basic phenoxide ion ( pKa2​ 13.6) immediately abstracts protons from the surrounding water molecules to reach equilibrium ()[2]. This hydrolysis generates a massive influx of hydroxide ions ( OH− ), driving the solution's pH well above 10. Failing to anticipate and manage this alkaline shift is the root cause of 90% of downstream experimental failures, including protein denaturation and compound auto-oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my disodium salicylate solution become highly alkaline upon dissolution, and why is this a problem? A: The causality lies in the phenoxide ion's strong basicity. Because the pKa2​ is ~13.6, the molecule acts as a strong base in neutral water[2]. The resulting alkaline environment (pH > 10) is problematic because it not only denatures biological targets in your assay but also drastically accelerates the oxidative degradation of the salicylate molecule itself.

Q2: Why does my salicylate buffer turn pink or brown over time, and how can I prevent it? A: Discoloration is a direct visual indicator of oxidative degradation. At high alkaline pH, the electron-rich phenoxide ion is highly vulnerable to oxidation by dissolved oxygen or reactive oxygen species (ROS). This leads to hydroxylation, forming 2,3-dihydroxybenzoate or 2,5-dihydroxybenzoate, which subsequently oxidize into highly colored quinone byproducts ()[3][4]. Prevention: Always adjust the pH to ≤7.4 immediately after dissolution, purge storage buffers with an inert gas (Argon/Nitrogen), and protect the solution from light.

Pathway A Disodium Salicylate (Phenoxide, pH > 10) B O2 / ROS Exposure (Oxidative Stress) A->B C Hydroxylation (Radical Attack) B->C D Dihydroxybenzoates (Colored Quinones) C->D

Caption: Oxidation pathway of salicylate phenoxide at alkaline pH.

Q3: How do I adjust the pH to physiological levels without causing precipitation? A: If you add a strong acid (like HCl) too rapidly, you create localized acidic microenvironments where the pH drops below pKa1​ (2.97). At this pH, the molecule converts into fully protonated, free salicylic acid, which is highly insoluble in water and crashes out of solution. To prevent this, use a high-capacity biological buffer and titrate slowly with dilute acid under vigorous stirring.

Q4: Which biological buffers are compatible with disodium salicylate? A: The choice of buffer dictates the stability of your pH adjustment. Bicarbonate buffers are highly susceptible to alkaline shifts upon salicylate addition and require constant CO2​ equilibration ()[5].

Table 1: Recommended Buffers for Salicylate Stability

Buffer SystemOptimal pH RangeCompatibility & Causality Notes
HEPES (50 mM) 6.8 - 8.2Excellent. Zwitterionic nature resists large pH swings during titration. Does not require CO2​ to maintain equilibrium[5].
Phosphate (PBS) 7.2 - 7.6Good. High buffering capacity, but high concentrations can cause calcium/magnesium precipitation in complex media.
Tris-HCl 7.0 - 9.0Moderate. Temperature-dependent pKa can cause pH shifts when moving from the benchtop to a 37°C incubator.
Bicarbonate 7.2 - 7.6Poor (for initial formulation). Neutralizing the alkaline shift consumes H+ , forcing the media to absorb more CO2​ to re-equilibrate[5].

Section 3: Troubleshooting Matrix

Table 2: Common Disodium Salicylate Buffer Issues

SymptomRoot CauseCorrective Action
Solution turns pink/brown Oxidative degradation of the phenoxide ring at high pH[3].Discard solution. Prepare fresh in degassed buffer; adjust pH to 7.4 immediately upon dissolution.
White precipitate forms during acid titration Localized pH drop below pKa1​ (2.97), forming insoluble free salicylic acid[2].Reduce titrant concentration (e.g., use 0.1 M HCl instead of 1.0 M). Increase magnetic stirring speed.
pH drifts upward over 24 hours Inadequate buffer capacity or CO2​ outgassing from the media[5].Increase HEPES concentration to 25-50 mM. Ensure proper vessel sealing to prevent gas exchange.

Section 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . By monitoring the physical state of the solution at Step 3, you can instantly validate whether your kinetic titration rate is optimal.

Preparation of a Stable 100 mM Disodium Salicylate Stock Solution (pH 7.4)

  • Volumetric Preparation: Weigh the appropriate mass of Benzoic acid, 2-hydroxy-, disodium salt for a 100 mM final concentration.

  • Initial Dissolution: Dissolve the powder in 80% of your final target volume using a pre-formulated 50 mM HEPES buffer (pH 7.4) .

    • Mechanistic Note: The solution pH will spike immediately to ~10.0+. Proceed to Step 3 without delay to prevent oxidation.

  • Kinetic Titration (Self-Validation Step): Place the beaker on a magnetic stirrer. Insert a calibrated pH probe. While stirring vigorously, add 0.5 M HCl dropwise . Wait 10-15 seconds between drops to allow for complete dispersion.

    • Validation Check: Watch the drop impact zone. If transient cloudiness appears and dissipates instantly, your stirring rate is adequate. If the cloudiness persists, the localized pH has dropped below 2.97. This validates that your titration rate is too fast; pause and allow the precipitate to redissolve before continuing.

  • Equilibration: Once the pH reaches 7.4, allow the solution to stir for 5 minutes. Re-check the pH and adjust if necessary.

  • Volume Adjustment: Bring the solution to the final volume with ddH2​O .

  • Sterilization and Storage: Filter-sterilize through a 0.22 µm PES membrane. Store in amber glass vials at 4°C, protected from light.

Workflow A 1. Dissolve Disodium Salicylate in HEPES Buffer B 2. Monitor Alkaline Shift (pH > 10) A->B C 3. Titrate slowly with 0.5M HCl under vigorous stirring B->C D 4. Equilibrate to pH 7.4 (Prevent Precipitation) C->D E 5. Filter Sterilize & Store in Amber Vials D->E

Caption: Workflow for stable pH adjustment of disodium salicylate solutions.

Section 5: References

  • National Institutes of Health (NIH) / PubChem. "Salicylic Acid | HOC6H4COOH | CID 338 - Physical and Chemical Properties." PubChem Database. URL:[Link]

  • Dudeney, N., et al. "Speciation of Salicylic Acid as a Function of pH." Royal Society of Chemistry (RSC). URL:[Link]

  • National Institutes of Health (NIH) / PubMed. "Wet oxidation of salicylic acid solutions." PubMed Database. URL:[Link]

  • National Institutes of Health (NIH) / PubMed. "Salicylate hydroxylation as an early marker of in vivo oxidative stress in diabetic patients." PubMed Database. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Validating LC-MS/MS Methods for Salsalate Quantification in Biological Matrices

For researchers, clinical scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological samples is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, clinical scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological samples is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. Salsalate (2-hydroxybenzoic acid, disodium salt), a nonsteroidal anti-inflammatory drug (NSAID), is a prodrug that is hydrolyzed into two molecules of salicylic acid, its active metabolite.[1][2] The accurate measurement of both salsalate and its active metabolite is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, experience-driven approach to validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for salsalate quantification, comparing its performance to other analytical techniques and grounding the protocol in regulatory standards.

The Analytical Imperative: Why LC-MS/MS is the Gold Standard

The choice of an analytical platform is the first critical decision in any quantitative bioanalysis. While older methods like colorimetric assays or High-Performance Liquid Chromatography with UV detection (HPLC-UV) exist for salicylate analysis, they often lack the sensitivity and specificity required for modern drug development.[3][4] LC-MS/MS has become the definitive technique for small molecule bioanalysis for several key reasons:

  • Unmatched Specificity: Tandem mass spectrometry allows for the selection of a specific precursor ion (the parent molecule) and a specific product ion, a technique known as Multiple Reaction Monitoring (MRM). This process virtually eliminates interference from complex biological matrix components, ensuring you are measuring only the analyte of interest.[5]

  • Exceptional Sensitivity: LC-MS/MS methods can achieve Lower Limits of Quantification (LLOQ) in the low ng/mL or even pg/mL range, which is essential for characterizing the full pharmacokinetic profile of a drug, including its elimination phase.[6]

  • High Throughput: Modern LC-MS/MS systems, coupled with efficient sample preparation, enable the rapid analysis of large numbers of samples, a necessity for clinical trials.[6]

Salsalate itself has a short half-life of about one hour, while its active metabolite, salicylic acid, has a much longer and dose-dependent half-life.[1][7] An analytical method must therefore be robust and sensitive enough to accurately quantify both compounds, potentially at very different concentrations, over a prolonged time course.

A Principled Approach to LC-MS/MS Method Development

Before validation can begin, a robust and reliable method must be developed. This is not a matter of simply adopting a published procedure but involves a logical, stepwise process to optimize the analysis for your specific needs.

Experimental Protocol: Core Method Development
  • Analyte and Internal Standard (IS) Characterization:

    • Obtain certified reference standards for Salsalate and Salicylic Acid.

    • Select a suitable internal standard. A stable isotope-labeled (SIL) version of salicylic acid (e.g., Salicylic Acid-d4) is the ideal choice as it co-elutes and experiences similar ionization effects, providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar analog can be used.

  • Mass Spectrometry Tuning:

    • Individually infuse Salsalate, Salicylic Acid, and the IS into the mass spectrometer to optimize ionization parameters.

    • Both analytes contain a carboxylic acid group, making them ideal for Electrospray Ionization (ESI) in negative mode.

    • Determine the optimal precursor ion ([M-H]⁻) and identify the most stable and abundant product ions for the MRM transitions. For example:

      • Salicylic Acid: m/z 137 -> 93

      • Salsalate: m/z 257 -> 137

  • Chromatographic Separation:

    • Column Selection: A C18 reversed-phase column is a standard and effective choice for retaining and separating these moderately polar compounds.

    • Mobile Phase Optimization: Start with a simple mobile phase system, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B). The acidic modifier ensures the analytes are in their neutral form, promoting retention.

    • Gradient Elution: Develop a gradient to ensure salsalate, salicylic acid, and any potential metabolites are well-separated from each other and from matrix interferences. A typical run time of 4-5 minutes is a good target for high-throughput analysis.[6]

  • Sample Preparation:

    • The goal is to efficiently extract the analytes from the biological matrix (e.g., plasma, serum) while removing proteins and phospholipids that can interfere with the analysis.

    • Protein Precipitation (PPT): This is the simplest approach. Add a cold organic solvent like acetonitrile or methanol (typically 3:1 ratio of solvent to sample) to precipitate proteins. While fast, it offers minimal cleanup.

    • Liquid-Liquid Extraction (LLE): This offers a cleaner extract than PPT. After protein precipitation, the analyte is extracted into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): This provides the cleanest samples by using a sorbent bed to selectively retain the analyte while matrix components are washed away.[8] For regulatory submissions, SPE is often preferred.

The Core of Confidence: A Step-by-Step Validation Protocol

Method validation is the formal process of proving that the developed analytical method is reliable and reproducible for its intended use.[9] The protocol and acceptance criteria described here are based on the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[9][10][11][12]

Validation Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Core Validation Experiments cluster_analysis Phase 3: Data Review & Reporting RefStd Reference Standards & IS StockSol Prepare Stock Solutions RefStd->StockSol SpikeSol Prepare Spiking Solutions StockSol->SpikeSol QCs Prepare Calibration Standards & QCs in Matrix SpikeSol->QCs Selectivity Selectivity & Specificity QCs->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-Day) Linearity->Accuracy LLOQ Sensitivity (LLOQ) Accuracy->LLOQ Matrix Matrix Effect LLOQ->Matrix Stability Stability Assessment Matrix->Stability Data Analyze Validation Batches Stability->Data Criteria Compare Against Acceptance Criteria Data->Criteria Report Generate Validation Report Criteria->Report

Caption: A typical workflow for bioanalytical method validation.

Key Validation Parameters and Acceptance Criteria
ParameterPurposeTypical ExperimentAcceptance Criteria (per FDA/ICH M10)[12][13]
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix.Analyze at least 6 different blank matrix lots. Check for interference at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Analyze a calibration curve with a blank, a zero, and at least 6 non-zero standards over 3-5 runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated standard concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).Analyze Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Mid, High) in replicate (n=5) over at least 3 separate runs.Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.The LLOQ is established from the accuracy and precision runs.Must meet the ±20% accuracy and ≤20% CV criteria. Signal-to-noise ratio should be at least 5:1.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.[14]Compare the response of the analyte in a post-extraction spiked blank matrix to the response in a pure solution at low and high concentrations.The IS-normalized matrix factor should be consistent, with a CV ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze low and high QCs after exposure to various conditions: Freeze-Thaw (3 cycles), Short-Term (bench-top), Long-Term (frozen storage), and Post-Preparative (autosampler).Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared QCs.

Performance Benchmarking: LC-MS/MS vs. Alternatives

To provide context, it is valuable to compare the validated LC-MS/MS method against other analytical techniques that could be used for salicylate quantification.

FeatureLC-MS/MSHPLC-UVGas Chromatography (GC-MS)Enzymatic/Colorimetric Assay
Specificity Very High (MRM is highly selective)Moderate (Risk of co-eluting interferences)High (but requires derivatization)[4]Low to Moderate (Prone to interference from structurally similar compounds)[3]
Sensitivity (Typical LLOQ) Low ng/mL to pg/mLHigh ng/mL to µg/mLng/mL rangeµg/mL range
Throughput High (2-5 min/sample)Moderate (5-15 min/sample)Low (Longer run times)High (Plate-based format)
Development Complexity HighModerateHigh (Derivatization adds steps)Low
Cost (Instrument/Operational) High / ModerateModerate / LowModerate / ModerateLow / Low
Regulatory Acceptance Gold Standard for PK/TK studies[9]Acceptable for some applications (e.g., quality control)Less common for bioanalysisPrimarily for clinical diagnostics, not PK studies

This comparison clearly illustrates why LC-MS/MS is the superior choice for drug development studies where accuracy, sensitivity, and regulatory compliance are paramount.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

A robustly validated LC-MS/MS method is not merely a procedural checkbox; it is a fundamental requirement for generating the high-quality, reliable, and defensible data that underpins modern drug development. By following a principled approach to method development and adhering to the stringent criteria outlined in regulatory guidelines, scientists can ensure the integrity of their bioanalytical data. This guide provides a framework for achieving that goal, combining technical expertise with an understanding of the causality behind each validation step. The result is a self-validating system that provides ultimate confidence in the quantitative data used to make critical decisions in the journey from discovery to clinical application.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Dromgoole, S. H., Furst, D. E., & Paulus, H. E. (1984). Metabolism of Salsalate in Normal Subjects. Journal of Pharmaceutical Sciences, 73(11), 1657-9. [Link]

  • Healio. Salsalate: Uses, Side Effects & Dosage. [Link]

  • Medscape. Salsalate dosing, indications, interactions, adverse effects, and more. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Salsalate?[Link]

  • Stewart, M. J., et al. (1987). Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. Annals of Clinical Biochemistry, 24(4), 364-73. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(3), 22-28. [Link]

  • Bae, D., et al. (2018). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 154, 343-349. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Agilent. (2015). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • MDPI. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. [Link]

Sources

Comparative

A Comparative Guide to the Bioavailability of Disodium vs. Monosodium 2-Hydroxybenzoate

Introduction: The Critical Role of Salt Form and Bioavailability Bioavailability refers to the rate and extent to which the active ingredient or active moiety is absorbed from a drug product and becomes available at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Salt Form and Bioavailability

Bioavailability refers to the rate and extent to which the active ingredient or active moiety is absorbed from a drug product and becomes available at the site of action.[1][2] For orally administered drugs, this is a crucial pharmacokinetic parameter that influences the onset, intensity, and duration of the therapeutic effect. The choice of salt form can significantly alter a drug's solubility, dissolution rate, and stability, all of which are key determinants of its bioavailability.[3]

2-Hydroxybenzoic acid, the active moiety in this context, is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[4] Its salt forms, monosodium and disodium 2-hydroxybenzoate, are often utilized to improve its pharmaceutical properties. Understanding the potential differences in their bioavailability is paramount for rational drug design and formulation development.

Physicochemical Properties: A Tale of Two Salts

The foundation of any bioavailability comparison lies in the fundamental physicochemical characteristics of the compounds .

PropertyMonosodium 2-hydroxybenzoate (Sodium Salicylate)Disodium 2-hydroxybenzoate
Molecular Formula C₇H₅NaO₃[4][5][6]C₇H₄Na₂O₃[7]
Molar Mass 160.10 g/mol [4][5]182.09 g/mol [7]
Appearance White crystalline powder or crystals[4][5]Not explicitly stated, but likely a white solid
Solubility in Water Highly soluble (e.g., 1000 g/L at 20°C)[5][6]Expected to be highly soluble
pKa of Salicylic Acid ~3.0~3.0
pH of Aqueous Solution Mildly alkaline[4]Expected to be more alkaline than the monosodium salt

Expert Insights: The high water solubility of both salts is a positive attribute for dissolution. However, the disodium salt, by virtue of having two sodium ions, will likely create a more alkaline microenvironment upon dissolution. This could potentially influence the ionization state of the salicylic acid and the surrounding gastrointestinal (GI) fluid, which in turn may affect its absorption. The slightly higher molar mass of the disodium salt should also be considered when calculating equimolar doses for comparative studies.

Theoretical Bioavailability Comparison: A Mechanistic Perspective

In the absence of direct comparative data, we can extrapolate potential differences in bioavailability based on established principles of drug absorption.

Absorption of Salicylates

Salicylic acid is primarily absorbed from the stomach and the upper small intestine.[8] The absorption process is pH-dependent. In the acidic environment of the stomach, salicylic acid (a weak acid) exists predominantly in its non-ionized, lipid-soluble form, which is more readily absorbed across the gastric mucosa. In the more alkaline environment of the small intestine, it is more ionized but the large surface area of the intestine still allows for significant absorption.

Potential Influence of Salt Form
  • Monosodium 2-hydroxybenzoate: Upon dissolution, it will form sodium ions and salicylate ions. The resulting solution will be slightly alkaline.[4]

  • Disodium 2-hydroxybenzoate: This salt will generate a higher concentration of sodium ions and will create a more alkaline solution compared to the monosodium salt.

Causality Explained: The higher alkalinity of the disodium salt solution could have a dual effect. On one hand, the increased pH in the microenvironment of the dissolving particle could favor the ionized form of salicylic acid, potentially slowing its absorption across the lipid membranes of the GI tract. On the other hand, the higher concentration of sodium ions might influence local physiological conditions, although the clinical significance of this is uncertain without direct studies.

It is also important to consider the potential for the disodium salt to be more hygroscopic (attract and hold water molecules), which could impact its stability and handling during formulation.

Experimental Protocol for a Comparative Bioavailability Study

To definitively compare the bioavailability of disodium and monosodium 2-hydroxybenzoate, a well-designed in vivo study is essential.[1][9][10][11][12] The following protocol outlines a robust approach compliant with regulatory expectations.[1][10][11]

Study Design

A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study in healthy adult volunteers is the gold standard for this type of comparison.[13]

Diagram of a Crossover Study Design:

G cluster_0 Period 1 cluster_1 Washout Period cluster_2 Period 2 Group1_P1 Group 1 receives Monosodium Salt Washout Sufficient time for drug elimination Group1_P1->Washout Group2_P1 Group 2 receives Disodium Salt Group2_P1->Washout Group1_P2 Group 1 receives Disodium Salt Washout->Group1_P2 Group2_P2 Group 2 receives Monosodium Salt Washout->Group2_P2

Caption: Crossover study design for comparing two salt formulations.

Methodology
  • Subject Recruitment: Enroll a statistically appropriate number of healthy adult volunteers who have provided informed consent.

  • Dosing: Administer an equimolar dose of salicylic acid from both the monosodium and disodium 2-hydroxybenzoate formulations. The formulations should be as simple as possible (e.g., aqueous solutions) to minimize the influence of excipients.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[13]

  • Bioanalysis: Analyze plasma samples for salicylic acid concentrations using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each subject and formulation using non-compartmental methods:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.

    • t₁/₂: Elimination half-life.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) on the log-transformed Cmax, AUC₀₋t, and AUC₀₋inf to determine if there are any statistically significant differences between the two salt forms.

In Vitro Dissolution Testing

In parallel with the in vivo study, a comparative in vitro dissolution study should be conducted to provide mechanistic insights.[14][15][16]

Workflow for In Vitro Dissolution Testing:

G cluster_0 Preparation cluster_1 Dissolution Testing cluster_2 Analysis & Comparison Prep Prepare dissolution media (e.g., pH 1.2, 4.5, 6.8) USP_Apparatus Use USP Apparatus 2 (Paddle) at a specified RPM Prep->USP_Apparatus Formulations Prepare equimolar doses of monosodium and disodium salts Formulations->USP_Apparatus Sampling Collect samples at pre-defined time points USP_Apparatus->Sampling Analysis Analyze sample concentrations (e.g., by UV-Vis or HPLC) Sampling->Analysis Comparison Compare dissolution profiles of the two salt forms Analysis->Comparison

Caption: Workflow for comparative in vitro dissolution testing.

Data Presentation and Interpretation

The results of the comparative bioavailability study should be summarized in a clear and concise table.

Table of Expected Pharmacokinetic Parameters:

ParameterMonosodium 2-hydroxybenzoateDisodium 2-hydroxybenzoateRatio (Disodium/Monosodium)90% Confidence Interval
Cmax (ng/mL)[Insert Mean ± SD][Insert Mean ± SD][Calculate][Calculate]
Tmax (hr)[Insert Median (Range)][Insert Median (Range)]N/AN/A
AUC₀₋t (nghr/mL)[Insert Mean ± SD][Insert Mean ± SD][Calculate][Calculate]
AUC₀₋inf (nghr/mL)[Insert Mean ± SD][Insert Mean ± SD][Calculate][Calculate]
t₁/₂ (hr)[Insert Mean ± SD][Insert Mean ± SD]N/AN/A

Interpretation of Results: Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC₀₋t, and AUC₀₋inf fall within the acceptance range of 80.00% to 125.00%.[17] Any significant differences in these parameters would indicate a difference in the bioavailability of the two salt forms.

Conclusion and Future Directions

While both monosodium and disodium 2-hydroxybenzoate are highly water-soluble salts of salicylic acid, subtle differences in their physicochemical properties, particularly the pH of their solutions upon dissolution, may lead to differences in their in vivo bioavailability. This guide has provided a theoretical framework for understanding these potential differences and a comprehensive experimental protocol to definitively assess them.

The execution of such a head-to-head comparative study is strongly recommended for any drug development program considering these two salt forms. The resulting data would be invaluable for selecting the optimal salt form to ensure consistent and predictable clinical performance.

References

  • Regulations for Bioavailability and Bioequivalence Studies - Food and Drug Administration, Department of Health. (2015, March 6).
  • The efficacy and pharmacokinetics of sodium salicylate in post-operative dental pain. (n.d.).
  • Bioavailability and Bioequivalence Study Protocol-Drugs. (2024, December 31).
  • Sodium salicylate - Wikipedia. (n.d.).
  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. (2020, April 29).
  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations | FDA. (2024, April 9).
  • Handling and Retention of Bioavailability BA and Bioequivalence BE Testing Samples - FDA. (2024, March 27).
  • Clinical Pharmacokinetics of the Salicylates. (n.d.).
  • Disodium salicylate sesquihydrate | C28H26Na4O15 | CID 129692266 - PubChem - NIH. (n.d.).
  • Sodium salicylate - ChemBK. (2022, October 16).
  • disodium salicylate - LookChem. (n.d.).
  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. (n.d.).
  • Disodium salicylate | C14H10Na2O6 | CID 54693766 - PubChem - NIH. (n.d.).
  • Sodium salicylate 54-21-7 wiki - Guidechem. (n.d.).
  • 54-21-7(Sodium salicylate) Product Description - ChemicalBook. (n.d.).
  • Dissolution specification for generic oral immediate release products - Scientific guideline. (2017, August 15).
  • Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep - MDPI. (2018, July 18).
  • Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC. (n.d.).
  • sodium salicylate 2-hydroxybenzoic acid, monosodium salt. (n.d.).
  • Dissolution Testing for Generic Drugs: An FDA Perspective - PMC. (n.d.).
  • In Vitro Dissolution Testing For Solid Oral Dosage Forms | Agno Pharmaceuticals. (n.d.).
  • Salicylate Salts Monograph for Professionals - Drugs.com. (n.d.).
  • 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. (n.d.).
  • IN-VITRO DRUG DISSOLUTION TESTING MODELS. (n.d.).
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC. (n.d.).
  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. (n.d.).
  • Sodium Salicylate vs. 12.5% Liquid Blue Aspirin Pharmacokinetics study. (2021, March 25).
  • Clinical pharmacokinetics of salicylates: A reassessment - PMC - NIH. (n.d.).
  • 54-21-7 CAS | SODIUM SALICYLATE | Laboratory Chemicals - Loba Chemie. (n.d.).
  • Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations - IPQpubs. (n.d.).
  • Bioavailability of aminosalicylic acid and its various salts in humans IV: comparison of four brands of the sodium salt - PubMed. (n.d.).
  • Salicylate – Knowledge and References - Taylor & Francis. (n.d.).
  • Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers - PMC. (n.d.).
  • A Comparative Analysis of Bioavailability and Stability of Anti-Diabetic Drugs in Conventional vs. Nanoparticle-Based Formulations - Publish - Eman. (2025, May 12).
  • Comparative Bioavailability Study of Single-Dose Film-Coated and Sugar-Coated Ethionamide Tablets in Healthy Volunteers - PubMed. (2014, June 1).
  • Top 7 Journal of Bioequivalence & Bioavailability papers published in 2020 - SciSpace. (n.d.).
  • Critical comparison of pharmacopeial content in relation to solid-state characterization methods - SciELO. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzoic acid, 2-hydroxy-, disodium salt

Safe Handling and Operational Guide for Benzoic Acid, 2-hydroxy-, disodium salt (Disodium Salicylate) Benzoic acid, 2-hydroxy-, disodium salt (CAS: 13639-21-9), commonly known as disodium salicylate, is a crystalline pow...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Guide for Benzoic Acid, 2-hydroxy-, disodium salt (Disodium Salicylate)

Benzoic acid, 2-hydroxy-, disodium salt (CAS: 13639-21-9), commonly known as disodium salicylate, is a crystalline powder frequently utilized in drug development for its anti-inflammatory properties and as a pharmaceutical excipient [1, 2]. While highly valuable in research and formulation, its physical and chemical properties present specific occupational hazards.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a self-validating, causality-driven operational plan for handling this compound safely.

Hazard Profile & The Causality of Protection

Understanding why specific Personal Protective Equipment (PPE) is required is critical for building a culture of safety. Disodium salicylate is classified under several GHS hazard categories, each dictating specific protective measures [1, 3]:

  • H319 (Serious Eye Irritation): The crystalline dust of disodium salicylate can cause severe mechanical abrasion. Furthermore, the basicity of the disodium salt and its phenolic/carboxylic groups can disrupt the lipid bilayers of the ocular mucosa, necessitating tight-fitting eye protection.

  • H315 (Skin Irritation): As a salt, this compound is hygroscopic. Upon contact with bare skin, it draws localized moisture, causing dehydration and localized pH shifts that lead to contact dermatitis.

  • H335 (Respiratory Irritation): Inhalation of fine dust particles allows the compound to lodge deep within the mucosal lining of the upper respiratory tract, triggering an acute localized inflammatory response.

  • H302 (Harmful if Swallowed): Ingestion leads to systemic toxicity, requiring strict hygiene protocols post-handling to prevent accidental oral transfer.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE must be worn at all times when handling the raw powder [1, 3].

Protection AreaRequired PPE SpecificationCausality / Rationale
Ocular (Eyes) Safety goggles with side shields (ANSI Z87.1 or EN 166 approved).Prevents airborne crystalline dust from entering the ocular cavity via mechanical dispersion or drafts.
Dermal (Skin) 100% cotton or chemically resistant lab coat; closed-toe shoes.Provides a physical barrier against hygroscopic dust settling on the skin, preventing moisture stripping.
Manual (Hands) Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides superior resistance to organic salts compared to latex, preventing transdermal exposure.
Respiratory N95, P100, or FFP2 particulate respirator.Filters out fine aerosolized particulates (especially if handling outside of a certified fume hood).

Operational Plan: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system; each step inherently verifies the safety of the subsequent step.

Phase 1: Pre-Task Safety Assessment

  • Ventilation Verification: Ensure the chemical fume hood or Local Exhaust Ventilation (LEV) is operational. Verify the inward airflow indicator is within the safe operating range (typically 80-100 fpm).

  • PPE Inspection: Inspect nitrile gloves for micro-tears and ensure safety goggles form a complete seal around the eyes.

  • Equipment Staging: Place the analytical balance, anti-static weighing boats, and clean stainless-steel spatulas inside the fume hood before opening the chemical container.

Phase 2: Execution (Weighing and Transfer)

  • Static Mitigation: Use an anti-static gun (Zerostat) on the weighing boat. Causality: Disodium salicylate powder is prone to static cling; neutralizing the boat prevents the powder from unexpectedly aerosolizing or adhering to the balance draft shield.

  • Transfer: Open the primary container only inside the fume hood. Use the spatula to transfer the required mass slowly to minimize dust generation.

  • Sealing: Immediately seal the primary container upon reaching the target mass. Cap the secondary vessel containing the weighed powder before removing it from the hood.

Phase 3: Post-Operation and Doffing

  • Decontamination: Wipe down the exterior of the primary container and the balance pan with a damp, lint-free cloth. Causality: Damp wiping captures residual dust without aerosolizing it.

  • PPE Doffing: Remove the lab coat, followed by safety goggles. Remove gloves last using the "glove-in-glove" technique to ensure bare hands never touch the contaminated exterior of the glove.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.

Emergency Response & Spill Management

In the event of a spill, standard dry sweeping is strictly prohibited, as it will aerosolize the hazardous dust [1].

  • Spill Protocol:

    • Don full PPE (including an N95/P100 respirator).

    • Gently mist the spilled powder with water or cover it with damp absorbent paper towels to suppress dust formation.

    • Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable high-density polyethylene (HDPE) waste container.

    • Wash the spill area with soap and water.

  • Exposure Protocol:

    • Eye Contact: Immediately flush eyes at an eyewash station for a minimum of 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of water.

Disposal Plan

Disodium salicylate must not be disposed of in standard municipal waste or poured down the drain [1, 2].

  • Solid Waste: All contaminated items (weighing boats, damp paper towels, empty primary containers) must be placed in a clearly labeled, sealed chemical waste bin.

  • Liquid Waste: Aqueous solutions containing the compound must be collected in dedicated aqueous waste carboys. Crucial Note: Do not mix with strong acids in the waste carboy, as this will rapidly protonate the disodium salt, precipitating insoluble salicylic acid and potentially causing blockages or pressure buildup.

  • Final Routing: Waste must be routed to an approved industrial incineration facility in compliance with local environmental regulations (e.g., EPA/RCRA guidelines).

Workflow Visualization

G Start Pre-Task Safety Assessment PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95/P100) Start->PPE Handling Chemical Handling (Weighing/Transfer in Fume Hood) PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Spill Management (Wet wipe, contain, collect) SpillCheck->SpillResponse Yes Completion Task Completion SpillCheck->Completion No Disposal Waste Disposal (Approved Chemical Waste) SpillResponse->Disposal Doffing Doff PPE & Wash Hands Completion->Doffing Doffing->Disposal

Workflow for safe handling, spill response, and disposal of Disodium salicylate.

References

  • disodium salicylate — Chemical Substance Information . NextSDS. Retrieved from:[Link]

  • Benzoic acid, 2-hydroxy-, sodium salt (1:2) | C7H4Na2O3 | CID 160978 . PubChem, National Institutes of Health. Retrieved from:[Link]

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